3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid
Overview
Description
3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid typically involves the use of metal-catalyzed reactions, such as Cu(I) or Ru(II) catalyzed (3 + 2) cycloaddition reactions . These reactions are known for their efficiency in forming the isoxazole ring. due to the high costs, toxicity, and difficulty in separating metal catalysts from reaction mixtures, alternative metal-free synthetic routes have been developed . These methods often involve the use of eco-friendly reagents and conditions to minimize waste and environmental impact.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles can further reduce the environmental footprint of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to biological targets, such as enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)isoxazole-4-carboxylic acid: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.
5-(Trifluoromethyl)isoxazole-4-carboxylic acid: Lacks the 4-methoxyphenyl group, which may influence its reactivity and applications.
Uniqueness
3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid is unique due to the presence of both the 4-methoxyphenyl and trifluoromethyl groups. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Overview
3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid is a synthetic compound belonging to the isoxazole class, which is characterized by a five-membered ring containing nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The unique structural features, particularly the presence of the trifluoromethyl group and the methoxyphenyl substituent, contribute to its pharmacological profile.
- IUPAC Name : 3-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
- Molecular Formula : C12H8F3NO4
- Molecular Weight : 287.19 g/mol
- CAS Number : 1159978-83-2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It can modulate enzyme activity and signal transduction pathways, leading to significant biological effects such as:
- Inhibition of cancer cell proliferation
- Induction of apoptosis in cancer cells
- Antibacterial activity against specific pathogens
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The compound's IC50 values indicate its potency:
Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
---|---|---|---|
MCF-7 | 0.48 | Doxorubicin | 1.93 |
HCT-116 | 0.78 | Doxorubicin | 2.84 |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antibacterial Activity
In addition to its anticancer properties, this compound also exhibits antibacterial activity against various strains of bacteria. Studies have indicated that it can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria, making it a candidate for further investigation in antimicrobial therapy.
Case Studies and Research Findings
- Cytotoxicity Studies : A series of experiments conducted on different cancer cell lines revealed that the compound significantly reduces cell viability in a dose-dependent manner. Flow cytometry analyses indicated that it triggers apoptosis via caspase activation pathways.
- Structure-Activity Relationship (SAR) : Research highlights the importance of the trifluoromethyl and methoxy groups in enhancing biological activity. Modifications to these functional groups can lead to variations in potency and selectivity against different biological targets.
- Molecular Docking Studies : Computational studies have suggested that the compound interacts favorably with key enzymes involved in cancer progression, providing insights into its potential mechanism of action at the molecular level.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO4/c1-19-7-4-2-6(3-5-7)9-8(11(17)18)10(20-16-9)12(13,14)15/h2-5H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLKCDMUQMRNNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.